2-(4-Butylphenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Butylphenyl)-2-oxoacetic acid is a chemical compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring and an oxoacetic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butylphenyl)-2-oxoacetic acid typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of benzene using butyl chloride in the presence of an aluminum chloride catalyst to form 4-butylphenol.
Oxidation: The 4-butylphenol undergoes oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) to form 4-butylbenzoic acid.
Oxidative Decarboxylation: The 4-butylbenzoic acid is then subjected to oxidative decarboxylation using agents like silver oxide (Ag₂O) to yield this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Butylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be performed to convert the oxoacetic acid group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenation with bromine (Br₂) in the presence of iron (Fe), nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: 4-Butylbenzoic acid derivatives
Reduction: 4-Butylphenol derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2-(4-Butylphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2-(4-Butylphenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
2-(4-Methylphenyl)-2-oxoacetic acid
2-(4-Ethylphenyl)-2-oxoacetic acid
2-(4-Propylphenyl)-2-oxoacetic acid
Uniqueness: 2-(4-Butylphenyl)-2-oxoacetic acid is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This difference can lead to distinct biological activities and industrial applications compared to its shorter-chain analogs.
Properties
IUPAC Name |
2-(4-butylphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-9-5-7-10(8-6-9)11(13)12(14)15/h5-8H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKAOVQXLBPVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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